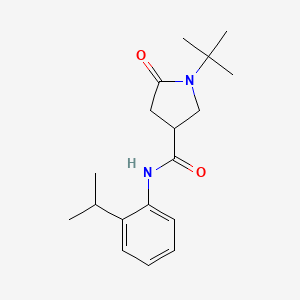![molecular formula C13H11NO4S B5321468 {3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid, also known as TAP, is a synthetic compound that has been widely used in scientific research. It is a member of the family of phenoxyacetic acids, which are known for their ability to regulate plant growth. TAP has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of {3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid is not fully understood, but it is known to interact with various cellular signaling pathways. It has been found to modulate the activity of several enzymes, including histone deacetylases and protein kinases, which play important roles in regulating gene expression and cell growth. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to modulate the immune response, reducing inflammation and promoting the differentiation of immune cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid has several advantages as a research tool. It is relatively easy to synthesize and can be readily obtained from commercial sources. This compound is also stable and can be stored for extended periods without degradation. However, there are also some limitations to its use. This compound has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, its effects can be highly dependent on the cell type and experimental conditions used, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research involving {3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid. One area of interest is the development of new drugs and therapies based on this compound's pharmacological effects. Another area of research is the investigation of this compound's role in regulating gene expression and epigenetic modifications. Finally, there is potential for this compound to be used in the development of new diagnostic tools for various diseases, based on its ability to modulate immune responses and gene expression.
Méthodes De Synthèse
{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with various reagents. One common method involves the use of thionyl chloride and acetic anhydride to form the corresponding acid chloride, which is then reacted with 3-amino-4-hydroxyphenylacetic acid to form this compound.
Applications De Recherche Scientifique
{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have a range of effects on various biological processes, including the regulation of gene expression, cell growth and differentiation, and the modulation of immune responses. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
2-[3-(thiophene-2-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-12(16)8-18-10-4-1-3-9(7-10)14-13(17)11-5-2-6-19-11/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFVTAQGKGCVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)
![3-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5321402.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


